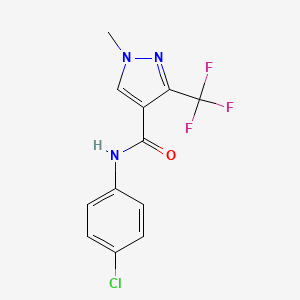

![molecular formula C17H18N2O B2546817 2-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]ethanol CAS No. 941823-60-5](/img/structure/B2546817.png)

2-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]ethanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

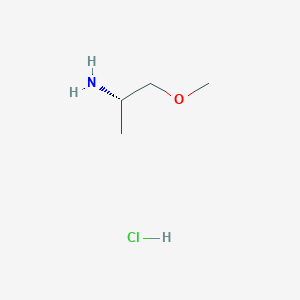

The compound “2-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]ethanol” is a complex organic molecule. It contains a benzimidazole core, which is a bicyclic heteroarene, a type of aromatic organic compound . The benzimidazole core is attached to an ethanol group and a 2-methylbenzyl group .

Molecular Structure Analysis

The benzimidazole core of the molecule is planar, and in the crystal, it is arranged in parallel planes, stabilized by π-π interactions and hydrogen bonds . The ethanol and 2-methylbenzyl groups are likely to add some three-dimensionality to the overall structure of the molecule .Chemical Reactions Analysis

Alcohols, such as the ethanol group in this compound, can undergo a variety of reactions. They can be converted into alkyl halides, tosylates, esters, and they can also undergo oxidation to form carbonyl-containing compounds such as aldehydes, ketones, and carboxylic acids .科学的研究の応用

Medicinal Chemistry and Drug Discovery

Heterocycles containing the 1,2,3-triazole moiety have been extensively explored in drug development. This compound’s structural features make it a potential pharmacophore for various therapeutic applications. Notably, pyrazole-based compounds exhibit anti-HIV, antitubercular, antiviral, antibacterial, and anticancer activities . The pyrazole ring is commonly found in drugs with anti-inflammatory, analgesic, vasodilator, and antidepressant properties. Additionally, pyrazoles can be used in cancer treatment, obesity management, and cytoprotection .

Fungicidal Activity

While specific studies on this compound are limited, related derivatives have demonstrated fungicidal activity. Researchers have observed that substituents on the benzene ring significantly influence the compound’s efficacy. Steric hindrance effects play a crucial role in determining its activity .

Organic Synthesis

The synthesis of this compound involves the reaction of 3-(1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde with (2,4,6-trichlorophenyl)hydrazine in ethanol using concentrated hydrochloric acid as a catalyst. Crystallization yields the title heterocycle in a 95% yield. The structure has been confirmed through X-ray diffraction and spectral analyses .

Hydrazones in Medicinal Chemistry

Hydrazones, including this compound, exhibit diverse biological and pharmacological properties. These include antimicrobial, anti-inflammatory, analgesic, antifungal, antitubercular, antiviral, anticancer, and cardioprotective effects. Hydrazones are promising candidates for various applications in drug development .

Antileishmanial and Antimalarial Activities

Although direct evidence for this specific compound is lacking, pyrazole-bearing derivatives have shown potent antileishmanial and antimalarial activities. Further exploration of its potential in these areas could be valuable .

Other Applications

While not extensively studied, compounds with similar structural features have been investigated for various purposes. Future research may uncover additional applications, such as antitrypanosomal, antischistosomiasis, or other pharmacological effects .

特性

IUPAC Name |

2-[1-[(2-methylphenyl)methyl]benzimidazol-2-yl]ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O/c1-13-6-2-3-7-14(13)12-19-16-9-5-4-8-15(16)18-17(19)10-11-20/h2-9,20H,10-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WESCITPZXJKBBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN2C3=CC=CC=C3N=C2CCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]ethanol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

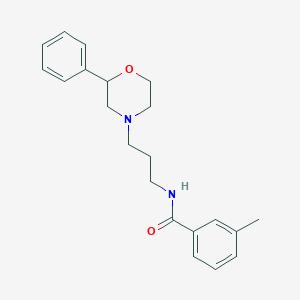

![N-(4-methoxyphenyl)-2-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2546735.png)

![2-[1,1-Dioxo-4-(phenylmethoxycarbonylaminomethyl)thian-4-yl]acetic acid](/img/structure/B2546737.png)

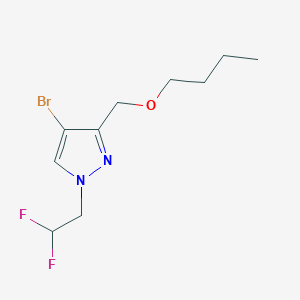

![4-butanoyl-N-[(4-fluorophenyl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B2546738.png)

![Tert-butyl N-[1-(prop-2-YN-1-YL)piperidin-3-YL]carbamate](/img/structure/B2546739.png)

![2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2546741.png)

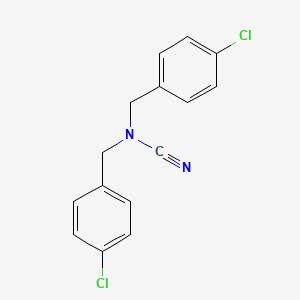

![(E)-(1-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-1H-imidazol-4-yl}ethylidene)[(4-chlorophenyl)methoxy]amine](/img/structure/B2546744.png)

![N-[[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2546748.png)

![N-(2,3-dimethylphenyl)-2-(1,3,7-trimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2546750.png)

![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(2-thienyl)acetaldehyde O-methyloxime](/img/structure/B2546753.png)